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Compound of Interest

Compound Name: Gambogin

Cat. No.: B3034426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Gambogin, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has

demonstrated significant preclinical potential as a therapeutic agent, primarily in oncology and

inflammatory diseases. Its journey from a traditional medicine component to a subject of

modern clinical investigation warrants a close examination of its translatability. This guide

provides a comprehensive comparison of Gambogin's performance with alternative therapies,

supported by experimental data, to aid researchers in evaluating its clinical prospects.

I. Preclinical Efficacy and Safety Profile of
Gambogin
Gambogin, also known as Gambogic Acid (GA), has been the subject of numerous preclinical

studies to determine its efficacy, safety, and mechanism of action. These studies provide the

foundational data for its potential clinical applications.

In Vitro Cytotoxicity
Gambogin has demonstrated potent cytotoxic effects across a wide range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's

potency, are summarized below.
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Cell Line Cancer Type IC50 (µM) Citation(s)

Breast Cancer

MCF-7
Breast

Adenocarcinoma
1.46 [1]

MDA-MB-231

Breast

Adenocarcinoma

(TNBC)

Data available on anti-

invasive effects
[1]

Pancreatic Cancer

BxPC-3
Pancreatic

Adenocarcinoma
< 1.7 (48h) [1]

MIA PaCa-2 Pancreatic Carcinoma < 1.7 (48h) [1]

PANC-1 Pancreatic Carcinoma < 1.7 (48h) [1]

SW1990
Pancreatic

Adenocarcinoma
< 1.7 (48h) [1]

Hepatocellular

Carcinoma

Bel-7402
Hepatocellular

Carcinoma
0.59 [1]

SMMC-7721
Hepatocellular

Carcinoma
1.59 [1]

Bel-7404
Hepatocellular

Carcinoma
1.99 [1]

QGY-7701
Hepatocellular

Carcinoma
0.41 [1]

HepG2
Hepatocellular

Carcinoma
0.94 [1]

Hep3B
Hepatocellular

Carcinoma (p53 null)
1.8 [1]
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Huh7

Hepatocellular

Carcinoma (p53

mutant)

2.2 [1]

Osteosarcoma

143B Osteosarcoma 0.37 ± 0.02 [2]

U2Os Osteosarcoma 0.32 ± 0.06 [2]

MG63 Osteosarcoma 0.51 ± 0.02 [2]

HOS Osteosarcoma 0.60 ± 0.11 [2]

Cholangiocarcinoma

KKU-M213 Cholangiocarcinoma
Time and dose-

dependent reduction
[3]

HuCCA-1 Cholangiocarcinoma
Time and dose-

dependent reduction
[3]

In Vivo Efficacy in Animal Models
In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating

significant tumor growth inhibition.
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Cancer Type Animal Model Dosage
Tumor Growth
Inhibition

Citation(s)

Hepatocellular

Carcinoma

SMMC-7721

Xenograft Mice
2 mg/kg 33.1% [1]

4 mg/kg 50.3% [1]

8 mg/kg 64.2% [1]

Triple-Negative

Breast Cancer

MDA-MB-231R

Xenograft Mice

2 mg/kg (with 5

mg/kg Paclitaxel)

Synergistically

enhanced tumor

suppression

[4]

Ovarian Cancer
Ovarian Cancer

Mice Model
Not specified

Synergistic

suppressing

effect with

Doxorubicin

[5]

Preclinical Pharmacokinetics and Safety
Pharmacokinetic studies in animal models provide insights into the absorption, distribution,

metabolism, and excretion (ADME) of Gambogin.

Parameter Animal Model Dose Value Citation(s)

Elimination Half-

life (t1/2)
Rats

1, 2, 4 mg/kg

(i.v.)
14.9 - 16.1 min [6]

AUC(t) Rats
1, 2, 4 mg/kg

(i.v.)

54.2 - 182.4

µg·min/mL
[6]

Toxicology

LD50 Mice Intraperitoneal 45.96 mg/kg

No-Observed-

Adverse-Effect

Level (NOAEL)

Dogs
Intravenous (13

weeks)
4 mg/kg

Rats Oral (13 weeks) 60 mg/kg
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II. Mechanism of Action: Key Signaling Pathways
Gambogin exerts its anticancer effects by modulating multiple critical signaling pathways

involved in cell proliferation, survival, and inflammation. A key mechanism is the induction of

apoptosis (programmed cell death) and the inhibition of the NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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